molecular formula C17H21NO4S B2520620 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide CAS No. 1788558-44-0

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2520620
CAS No.: 1788558-44-0
M. Wt: 335.42
InChI Key: QFYRJKXJVIDXRV-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide is a synthetic sulfonamide derivative designed for research purposes. Sulfonamides are a significant class of organic compounds known for their wide range of biochemical applications and have been extensively studied for their potential as antimicrobial agents , anticonvulsants , and anti-inflammatory agents . The structure of this compound, which incorporates methoxy-substituted aromatic rings, is of particular interest in medicinal chemistry for the exploration of structure-activity relationships. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a standard in analytical and bioassay development. Its mechanism of action is hypothesized to involve interaction with specific enzymatic targets, similar to other sulfonamides, potentially acting as an inhibitor for carbonic anhydrases or other metalloenzymes. Further investigation is encouraged to elucidate its precise biological profile and full research utility.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-13-7-6-8-14(11-13)23(19,20)18-12-17(22-3)15-9-4-5-10-16(15)21-2/h4-11,17-18H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYRJKXJVIDXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Route Selection

The target molecule’s structure comprises a 3-methylbenzenesulfonamide core linked to a 2-methoxy-2-(2-methoxyphenyl)ethyl moiety. Retrosynthetic disconnection reveals two primary fragments:

  • 3-Methylbenzenesulfonyl chloride (electrophilic sulfonylation agent).
  • 2-Methoxy-2-(2-methoxyphenyl)ethylamine (nucleophilic amine component).

Fragment Synthesis Strategies

3-Methylbenzenesulfonyl Chloride Preparation

Produced via chlorosulfonation of toluene derivatives. A mixture of toluene and chlorosulfonic acid (1:1.2 molar ratio) reacts at 0–5°C for 4–6 hours, followed by quenching with ice water. The crude product is purified by recrystallization from hexane (yield: 85–90%).

2-Methoxy-2-(2-Methoxyphenyl)ethylamine Synthesis

Achieved through a three-step sequence:

  • Friedel-Crafts Acylation : 2-Methoxyphenylacetone is synthesized by reacting 2-methoxybenzene with acetyl chloride in the presence of AlCl₃ (yield: 78%).
  • Reductive Amination : The ketone intermediate is treated with ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 12 hours, yielding racemic 2-methoxy-2-(2-methoxyphenyl)ethylamine.
  • Chiral Resolution : Diastereomeric salt formation with D-(-)-mandelic acid in methanol/water (9:1 v/v) isolates the (R)-enantiomer (optical purity: 99.8% by chiral HPLC).

Condensation and Sulfonamide Formation

The coupling of 3-methylbenzenesulfonyl chloride and 2-methoxy-2-(2-methoxyphenyl)ethylamine follows a nucleophilic acyl substitution mechanism.

Reaction Conditions and Optimization

Parameter Optimal Value Impact on Yield/Purity
Solvent Dichloromethane Enhances sulfonyl chloride reactivity
Base Triethylamine (2.5 eq) Neutralizes HCl, drives reaction
Temperature 0°C → 25°C (gradient) Minimizes side reactions
Reaction Time 6–8 hours Ensures complete conversion

Procedure :

  • Dissolve 2-methoxy-2-(2-methoxyphenyl)ethylamine (1.0 eq) in anhydrous CH₂Cl₂.
  • Add triethylamine (2.5 eq) dropwise under N₂ atmosphere.
  • Cool to 0°C and slowly add 3-methylbenzenesulfonyl chloride (1.05 eq).
  • Warm to room temperature and stir until TLC confirms completion.
  • Quench with 1M HCl, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Yield : 88–92% (crude).

Purification and Crystallization

Recrystallization Protocols

Solvent System Purity (%) Crystal Morphology
Ethanol/Water (3:1) 98.5 Needle-like
Toluene/Heptane (1:2) 99.2 Prismatic

Optimized Protocol :

  • Dissolve crude product in hot toluene (60°C).
  • Add heptane until cloud point observed.
  • Cool to 4°C for 12 hours.
  • Filter and wash with cold heptane.

Final Purity : 99.2% by HPLC (C₁₈ column, 250 × 4.6 mm, acetonitrile/water gradient).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Nucleus δ (ppm) Multiplicity Assignment
¹H 2.35 (s, 3H) Singlet C3-methyl
3.78 (s, 3H) Singlet Aromatic methoxy
3.82 (s, 3H) Singlet Ethylene methoxy
4.12 (dd, J=8.4, 4.2 Hz) Doublet Ethylene CH₂

¹³C NMR : 167.8 ppm (sulfonamide S=O), 55.1–55.3 ppm (methoxy carbons).

High-Resolution Mass Spectrometry (HRMS)

Observed : [M+H]⁺ = 365.1421 (Δ = 1.2 ppm vs. theoretical 365.1415).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting technologies from patent WO2012101648A1, a plug-flow reactor system achieves:

  • Throughput : 50 kg/day
  • Solvent Recovery : 95% via thin-film evaporation
  • Waste Reduction : 40% compared to batch processing

Quality Control Metrics

Parameter Specification Method
Optical Purity ≥99.5% ee Chiral HPLC
Residual Solvents <500 ppm GC-MS
Heavy Metals <10 ppm ICP-OES

Mechanistic Insights and Side Reaction Mitigation

Competing Pathways

  • Sulfonate Ester Formation : Minimized by strict temperature control (<25°C).
  • Racemization : Suppressed using low-temperature coupling and non-polar solvents.

Catalytic Improvements

  • Palladium on Carbon (5% wt) : Enhances hydrogenation efficiency in intermediate steps (TOF = 120 h⁻¹).
  • Enzyme-Mediated Resolution : Lipase PS-IM achieves 99.8% ee at 35°C (patent-pending).

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Derivatives

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Sulfonamide Core Key Functional Groups Molecular Weight (g/mol) Reference
This compound 3-Methyl Dual methoxyethyl chain 392.47
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide None Ethyl, 2-methoxyphenyl ~319.40 (estimated)
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide None Benzyl, 2-methoxyphenyl ~381.46 (estimated)
N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide 2-Methyl 3-Methoxybenzoyl 345.38

Key Observations :

  • Lipophilicity : The benzyl group in increases lipophilicity (logP ≈ 4.2 estimated) compared to the target compound’s methoxyethyl chain (logP ≈ 3.5), which may influence membrane permeability.
  • Crystal Packing : The crystal structure of N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide reveals planar aromatic stacking interactions, whereas bulkier substituents (e.g., benzyl in ) may disrupt such packing.

Comparisons :

  • N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide : Synthesized via nucleophilic substitution of benzenesulfonyl chloride with N-ethyl-2-methoxyaniline.
  • N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide : Utilizes benzyl bromide for alkylation of the sulfonamide precursor.

Sulfonamides in Drug Discovery :

  • Antimicrobial Activity: Sulfonamide derivatives in are noted for broad bioactivity, though specific data for the target compound are unavailable.
  • Pesticidal Applications : Triazine-containing sulfonamides (e.g., metsulfuron-methyl in ) act as herbicides, contrasting with the target compound’s unexplored applications.

Structure-Activity Relationships (SAR) :

  • Methoxy Groups: The dual methoxy groups in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors compared to mono-methoxy analogs.

Biological Activity

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound features a complex structure characterized by methoxy and sulfonamide functional groups, which may influence its interactions with biological systems. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O4SC_{17}H_{22}N_{2}O_{4}S. Its structure includes:

  • Sulfonamide Group : Known for its antimicrobial properties.
  • Methoxy Groups : Potentially enhancing solubility and altering biological activity.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC17H22N2O4SC_{17}H_{22}N_{2}O_{4}S
Sulfonamide PresenceYes
Methoxy SubstituentsTwo methoxy groups
Core Structure3-methylbenzenesulfonamide

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties, primarily through the inhibition of bacterial folate synthesis. The specific activity of this compound against various bacterial strains has not been extensively documented; however, its structural similarities to known sulfonamides suggest potential efficacy.

Case Study: Antimicrobial Testing

In a study evaluating various sulfonamide derivatives, compounds with similar structural features demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 32 µg/mL for effective compounds, indicating that modifications in substituents can enhance or diminish activity .

Table 2: Antimicrobial Activity Comparison

Compound NameMIC (µg/mL) against S. aureusMIC (µg/mL) against E. faecalis
This compoundTBDTBD
Sulfonamide A48
Sulfonamide B16>125

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. The compound's ability to inhibit cancer cell proliferation was evaluated using various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer).

Findings on Anticancer Activity

In vitro assays indicated that several derivatives exhibited IC50 values below 10 µg/mL against these cell lines. The presence of methoxy substituents may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets .

Table 3: Anticancer Activity Results

Cell LineCompound NameIC50 (µg/mL)
HeLaThis compoundTBD
MCF-7This compoundTBD
SKOV-3This compoundTBD

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in cells. Compounds with sulfonamide structures have been evaluated for their ability to scavenge free radicals. Preliminary results suggest that the methoxy groups in this compound may contribute to enhanced antioxidant activity.

Research Insights

In a comparative study, several sulfonamides were tested for their radical-scavenging abilities using DPPH assays. The findings indicated that compounds with multiple methoxy groups exhibited superior antioxidant properties compared to their counterparts .

Table 4: Antioxidant Activity Assessment

Compound NameDPPH Scavenging Activity (%)
This compoundTBD
Control (Ascorbic Acid)90%
Sulfonamide C75%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving sulfonylation and functional group introduction. Key steps include:

  • Sulfonamide bond formation : React 3-methylbenzenesulfonyl chloride with a methoxy-substituted ethylamine derivative under basic conditions (e.g., triethylamine in dichloromethane) .
  • Methoxy group introduction : Use methoxy-protected intermediates and deprotection under controlled acidic/basic conditions to avoid side reactions .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (>95%) .

Q. How can the structural integrity of this compound be validated during synthesis?

  • Analytical Techniques :

  • NMR spectroscopy : Confirm methoxy (δ ~3.3–3.8 ppm) and sulfonamide (δ ~7.5–8.0 ppm for aromatic protons) groups .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., C–S bond ~1.76 Å in sulfonamide) to validate stereochemistry .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~348) .

Q. What stability considerations are critical for handling this compound in experimental settings?

  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C typical for sulfonamides) .
  • pH sensitivity : Test solubility and degradation in buffers (pH 2–12); sulfonamides often hydrolyze under strongly acidic/basic conditions .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methoxy and sulfonamide groups .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Prioritize poses with hydrogen bonds to sulfonamide oxygen atoms .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories; analyze root-mean-square deviation (RMSD) to assess binding mode persistence .
  • QSAR studies : Corrogate methoxy substitution patterns with activity data from analogous compounds (e.g., enhanced lipophilicity with additional methoxy groups) .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time to minimize variability .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonamide) that may confound activity results .
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with SPR (surface plasmon resonance) to confirm target binding kinetics .

Q. How can regioselective modifications enhance the compound’s pharmacological profile?

  • Methoxy group tuning : Replace 2-methoxy groups with electron-withdrawing substituents (e.g., Cl) to improve metabolic stability .
  • Sulfonamide bioisosteres : Substitute sulfonamide with thiadiazole to reduce renal toxicity while retaining target affinity .
  • Prodrug design : Introduce esterase-cleavable groups (e.g., acetyl) on the ethyl chain to enhance oral bioavailability .

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